Structural Differentiation via Unique Ortho-Chloro/meta-Fluoro Substitution Pattern
The target compound, o-Chloro-N-(m-fluorophenyl)benzamidine, is differentiated from its closest analogs by its unique substitution pattern. The presence of a chlorine atom at the ortho position and a fluorine atom at the meta position of the phenyl ring creates a distinct steric and electronic environment . This contrasts sharply with the unsubstituted parent compound, benzamidine, which serves as the baseline for the class [1]. The specific halogenation pattern is known to significantly modulate the physicochemical properties of benzamidine derivatives, which in turn impacts their biological activity profiles [2].
| Evidence Dimension | Molecular Structure and Substitution Pattern |
|---|---|
| Target Compound Data | Ortho-chloro substitution on the benzamidine core and a meta-fluorophenyl group on the amidine nitrogen |
| Comparator Or Baseline | Unsubstituted benzamidine (C7H8N2) [1]; para-substituted and other ortho/meta-substituted benzamidine analogs [2] |
| Quantified Difference | Qualitative structural difference; substituent type and position define molecular properties (e.g., LogP ~4.09) |
| Conditions | Chemical structure analysis |
Why This Matters
Procurement of the exact structure is non-negotiable for replicating SAR studies or achieving a specific interaction with a biological target where this halogenation pattern is required for activity or selectivity.
- [1] PubChem. (n.d.). Benzamidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Benzamidine View Source
- [2] Stürzebecher, J., & Markwardt, F. (1978). Substituted benzamidines: comparative studies on the inhibition of trypsin, plasmin, and thrombin. Pharmazie, 33(9), 599-602. View Source
